N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is a diacylhydrazone Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two (4-nitrophenyl)methylidene groups attached to a succinohydrazide backbone. The compound is known for its stability and ability to form complexes with various metal ions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and succinic dihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up. The key steps involve:
- Dissolving succinic dihydrazide in ethanol.
- Adding 4-nitrobenzaldehyde to the solution.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to precipitate the product.
- Filtering and recrystallizing the product from ethanol to obtain pure N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide .
Analyse Chemischer Reaktionen
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: The compound is used in the development of sensors and materials with specific optical properties.
Wirkmechanismus
The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming multidentate complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .
Vergleich Mit ähnlichen Verbindungen
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide can be compared with other diacylhydrazone Schiff bases, such as:
N’~1~,N’~4~-bis[(E)-(2-hydroxyphenyl)methylidene]succinohydrazide: This compound has hydroxyl groups instead of nitro groups, leading to different chemical and biological properties.
N’~1~,N’~4~-bis[(E)-(2-hydroxy-5-nitrobenzylidene)]succinohydrazide: This compound has both hydroxyl and nitro groups, providing a balance of properties from both functional groups.
Eigenschaften
Molekularformel |
C18H16N6O6 |
---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI-Schlüssel |
WGUOLEXIMOHTAO-AYKLPDECSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.